(4-ALLYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a methanone group attached to a triethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Allylation: The piperazine ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Triethoxyphenyl Group: The final step involves the reaction of the allylated piperazine with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an anti-cancer or anti-inflammatory agent.
Industrial Applications: Employed in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets such as enzymes or receptors. The triethoxyphenyl group is known to enhance binding affinity to certain proteins, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-METHYL-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-PHENYL)-METHANONE: Similar structure but with a methyl group instead of an allyl group.
(4-(2-CHLOROPHENYL)PIPERAZIN-1-YL)(3,4,5-TRIMETHOXY-PHENYL)METHANONE: Contains a chlorophenyl group instead of an allyl group.
Uniqueness
(4-ALLYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE is unique due to the presence of the allyl group, which can undergo additional chemical transformations, providing versatility in synthetic modifications. The triethoxyphenyl moiety also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-9-21-10-12-22(13-11-21)20(23)16-14-17(24-6-2)19(26-8-4)18(15-16)25-7-3/h5,14-15H,1,6-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJUXHKXRQZKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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